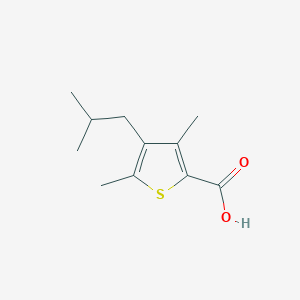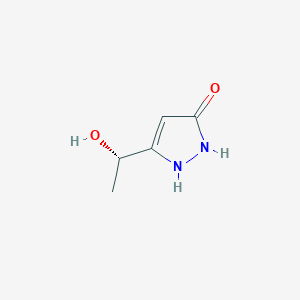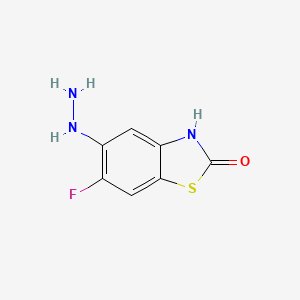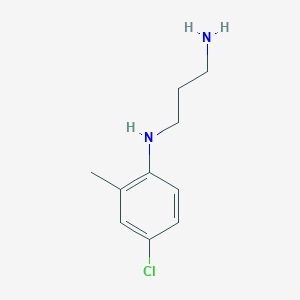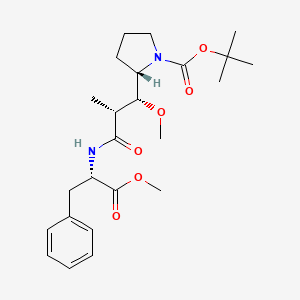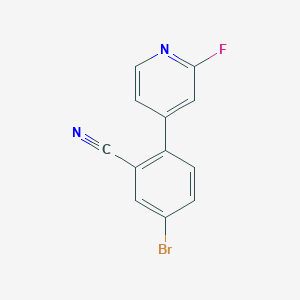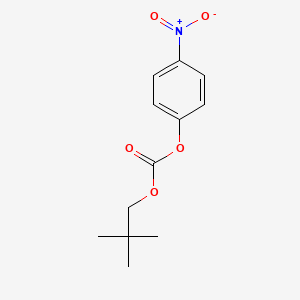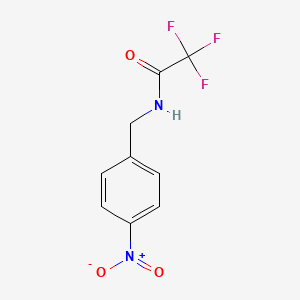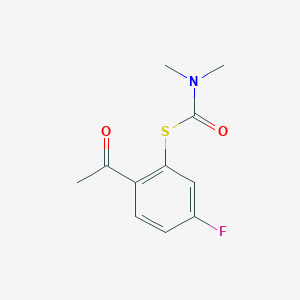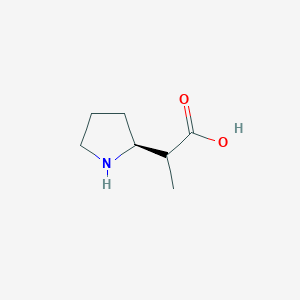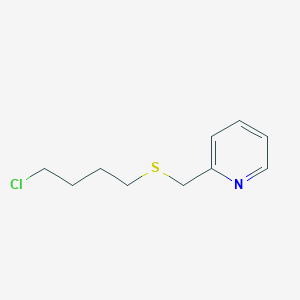
2-(4-chlorobutylsulfanylmethyl)pyridine
Overview
Description
2-(4-chlorobutylsulfanylmethyl)pyridine is an organic compound that contains a pyridine ring attached to a 4-chlorobutyl sulphide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobutylsulfanylmethyl)pyridine typically involves the reaction of pyridine-2-methanol with 4-chlorobutyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions . The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobutylsulfanylmethyl)pyridine can undergo various chemical reactions, including:
Substitution: The chlorine atom in the 4-chlorobutyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride; performed in anhydrous ether under reflux conditions.
Substitution: Amines or thiols; reactions are usually conducted in polar solvents like ethanol or acetonitrile at elevated temperatures.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Corresponding thiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorobutylsulfanylmethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorobutylsulfanylmethyl)pyridine involves its interaction with specific molecular targets. The sulphide group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity . The pyridine ring can also interact with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Pyrid-2-ylmethyl 4-chlorobutyl ether
- Pyrid-2-ylmethyl 4-chlorobutyl amine
- Pyrid-2-ylmethyl 4-chlorobutyl ester
Uniqueness
2-(4-chlorobutylsulfanylmethyl)pyridine is unique due to the presence of the sulphide group, which imparts distinct chemical reactivity and biological activity compared to its ether, amine, and ester analogs .
Properties
Molecular Formula |
C10H14ClNS |
|---|---|
Molecular Weight |
215.74 g/mol |
IUPAC Name |
2-(4-chlorobutylsulfanylmethyl)pyridine |
InChI |
InChI=1S/C10H14ClNS/c11-6-2-4-8-13-9-10-5-1-3-7-12-10/h1,3,5,7H,2,4,6,8-9H2 |
InChI Key |
SPOJMJGNESDJGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CSCCCCCl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
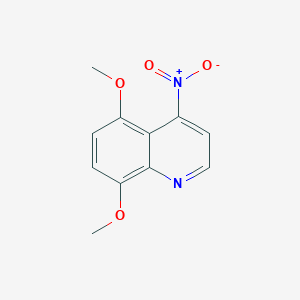
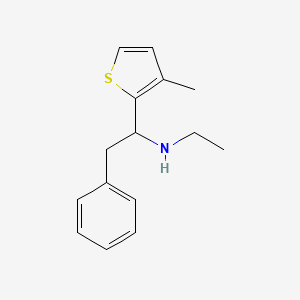
![N2-(4-ethylphenyl)benzo[d]oxazole-2,5-diamine](/img/structure/B8422054.png)
